N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
Description
N2-(2-Fluorophenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene-based compound with a poly-substituted heterocyclic core. Its structure features:
- Thiophene backbone: A five-membered aromatic ring containing sulfur, substituted at positions 2 and 4 with amino groups.
- N2-(2-Fluorophenyl): A fluorine-substituted phenyl group attached to the N2 position.
- 3-(4-Methoxybenzenesulfonyl): A sulfonyl group linked to a methoxy-substituted benzene ring at position 2.
- 5-(4-Methylbenzoyl): A benzoyl group with a methyl substituent at the para position of the benzene ring.
This compound’s design integrates electron-withdrawing (sulfonyl, benzoyl) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S2/c1-15-7-9-16(10-8-15)22(29)23-21(27)24(25(33-23)28-20-6-4-3-5-19(20)26)34(30,31)18-13-11-17(32-2)12-14-18/h3-14,28H,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBTBVGOUZEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several thiophene and sulfonamide derivatives reported in the literature. Below is a comparative analysis:
Key Comparisons
Electron-Withdrawing Groups: The sulfonyl group in the target compound enhances polarity and may improve binding to hydrophobic pockets in biological targets, similar to sulfonamide derivatives in and .
Fluorophenyl vs. Other Aromatic Substituents: The 2-fluorophenyl group at N2 may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ) due to fluorine’s electronegativity and resistance to oxidation .
Biological Activity :
- Thiophene-carboxamides with chloroacetamido groups () exhibit potent cytotoxicity (IC50 = 0.5–3.9 µM), suggesting that the target compound’s benzoyl and sulfonyl groups could modulate similar pathways (e.g., apoptosis induction) .
- S-Alkylated triazoles () with fluorophenyl and methoxybenzenesulfonyl groups show antimicrobial activity, implying that the target compound’s sulfonyl moiety may contribute to broad-spectrum efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
